(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol
Description
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(1S,2S)-2-(3-aminopropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H20N2O/c10-6-3-7-11-8-4-1-2-5-9(8)12/h8-9,11-12H,1-7,10H2/t8-,9-/m0/s1 |
InChI Key |
WPSGHTTZHKQNFI-IUCAKERBSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCCCN)O |
Canonical SMILES |
C1CCC(C(C1)NCCCN)O |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol typically involves:
- Construction or functionalization of the cyclohexanol ring with correct stereochemistry.
- Introduction of the 3-aminopropyl substituent via nucleophilic substitution or amination.
- Resolution or stereoselective synthesis to obtain the (1S,2S) isomer.
Preparation Starting from Cyclohexene Derivatives
A patented process for preparing cis-2-aminocyclohexanol derivatives, which are structurally related to the target compound, involves three main steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1. Cyclization Reaction | Cyclohexene reacts with N-halosuccinimide (NXS, where X = Cl or Br) or acetamide derivatives in the presence of a catalyst and DBU base | 0-90 °C, acetonitrile/water solvent, catalyst B(C) | Formation of halogenated intermediate |
| 2. Ring Opening Reaction | The halogenated intermediate undergoes nucleophilic ring opening in an alcohol solvent with catalyst | Heating conditions, reduced pressure distillation | Intermediate 3 with amino and hydroxy groups |
| 3. Resolution by Salification | Intermediate 3 is refluxed with ethanol and L-DBTA (a resolving agent), followed by acid-base extraction | Reflux in ethanol, followed by acid/base workup | Isolation of (1R,2S)-2-aminocyclohexanol, which can be converted to (1S,2S) isomer |
This method emphasizes stereoselective control via resolution and careful reaction conditions to favor the cis isomer, which corresponds to the (1S,2S) stereochemistry in many cases.
Direct Amination of Cyclohexanol Derivatives
Another approach involves direct amination of cyclohexanol derivatives with 3-aminopropyl amines under catalytic or microwave-assisted conditions:
| Parameter | Details |
|---|---|
| Starting material | Cyclohexanol or protected cyclohexanol derivatives |
| Amination reagent | 3-aminopropanol or 3-aminopropylamine |
| Catalyst/Base | Triethylamine or other organic bases |
| Solvent | Ethanol or other polar solvents |
| Temperature | Microwave irradiation at 160 °C or conventional heating at 60 °C |
| Time | 3 hours (microwave) to 5 hours (conventional) |
| Yield | Up to 95% |
For example, microwave-assisted synthesis of related amino alcohols from D-pantolactone and 3-aminopropanol in ethanol with triethylamine achieved 95% yield in 3 hours, demonstrating efficient amine incorporation.
Multi-Component and Coupling Reactions
Preparation of related compounds such as N-(3-hydroxypropyl) derivatives has been achieved through coupling reactions involving malononitrile derivatives and amines:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Reaction of bis(methylthio)methylene malononitrile with 4-amino-1-benzylpiperidine, followed by addition of 3-aminopropanol | THF solvent, room temperature stirring, then 60 °C for 8 hours | 99.5% | High purity product with amino and hydroxypropyl functionalities |
This method highlights the versatility of amine incorporation onto cyclic or acyclic scaffolds, which can be adapted for cyclohexanol derivatives.
Summary Table of Key Preparation Methods
Research Findings and Analytical Data
- Stereochemistry is controlled primarily by the choice of starting materials and resolution agents such as L-DBTA.
- Microwave irradiation significantly reduces reaction times and increases yields in amination reactions.
- Purification typically involves silica gel chromatography and acid-base extraction to isolate the desired stereoisomer.
- Characterization by ^1H NMR confirms the presence of amino and hydroxypropyl groups, with chemical shifts consistent with literature values.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-substituted cyclohexylamines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand for studying receptor-ligand interactions.
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol and analogous compounds:
Key Differences and Implications
This contrasts with the tertiary dimethylamino group in , which lacks hydrogen-bonding donors but is effective in sterically controlled catalysis. Aromatic vs. aliphatic: The benzylamino group in introduces aromaticity, reducing solubility in polar solvents compared to the aliphatic aminopropyl chain.
Stereochemical Considerations: All listed compounds share the cyclohexanol backbone, but stereochemistry varies. For example, (1R,2S)-2-ethenylcyclohexan-1-ol has opposite stereochemistry, which could lead to divergent enantioselectivity in catalytic applications.
Applications: The dimethylamino derivative is specialized for desymmetrizing cyclic meso-anhydrides, leveraging its tertiary amine for nucleophilic activation. The benzylamino analog is used in high-purity synthesis, likely due to its stability under inert storage conditions (2–8°C, argon). The target compound’s primary amine may favor reactions requiring strong hydrogen-bond donors, such as asymmetric aldol reactions or enzyme-mimetic catalysis.
Physical Properties: Molecular weight correlates with substituent size: the benzylamino derivative (205.30) > target compound (172.27) > pyrimidinyl (178.23). Solubility: The aminopropyl group likely increases water solubility compared to hydrophobic aromatic substituents.
Research Findings and Case Studies
- Catalytic Performance: In a study on organocatalysts, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol achieved >90% enantiomeric excess (ee) in anhydride desymmetrization . The target compound’s primary amine could be tested in similar frameworks to evaluate its efficacy.
- Synthetic Utility: The benzylamino derivative’s high purity (98% ee, 99%) underscores its role in stereochemically sensitive syntheses, suggesting the aminopropyl analog might require similar rigorous purification for optimal performance.
- Safety and Handling: Related cyclohexanol derivatives, such as (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, are classified for laboratory use only , indicating that the target compound likely requires similar precautions (e.g., argon storage, low temperatures).
Biological Activity
(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol, also known as (1S,2S)-2-amino-cyclohexanol, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₃NO
- CAS Number : 74111-21-0
- IUPAC Name : (1S,2S)-2-Aminocyclohexan-1-ol
The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is suggested that (1S,2S)-2-amino-cyclohexanol may influence serotonin and norepinephrine reuptake, which are critical in mood regulation and anxiety reduction.
1. Antidepressant Properties
Research indicates that derivatives of (1S,2S)-2-amino-cyclohexanol may possess antidepressant effects. A study highlighted the synthesis of various analogs that demonstrated significant activity in animal models of depression. The mechanism appears to involve modulation of monoamine neurotransmitter levels in the brain, similar to selective serotonin reuptake inhibitors (SSRIs) .
2. Neuroprotective Effects
In vitro studies have shown that (1S,2S)-2-amino-cyclohexanol can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to enhance antioxidant defenses and modulate signaling pathways involved in cell survival .
3. Anti-inflammatory Activity
Preliminary data suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for conditions such as neuroinflammation associated with neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol, and how do reaction conditions influence stereochemical purity?
The synthesis typically involves multi-step protocols:
- Step 1 : Cyclohexanone derivatives are functionalized with a 3-aminopropyl group via reductive amination or nucleophilic substitution. For example, cyclohexanone may react with 3-aminopropanol under acidic conditions, followed by reduction with NaBH4 or LiAlH4 to stabilize the amino alcohol structure .
- Step 2 : Stereochemical control is achieved using chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries to enforce the (1S,2S) configuration. Reaction temperature (<0°C for kinetic control) and solvent polarity (e.g., THF vs. DCM) significantly impact enantiomeric excess (ee), which should be monitored via chiral HPLC or NMR with chiral shift reagents .
Q. How can the structural and electronic properties of this compound be characterized to validate its configuration?
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the solid state. For example, the hydroxyl and amino groups often form intramolecular H-bonds, stabilizing the chair conformation of the cyclohexane ring .
- NMR spectroscopy : H-NMR coupling constants (e.g., = 8–12 Hz for trans-diaxial protons) confirm the cyclohexanol ring conformation. C-NMR distinguishes amine protonation states under varying pH .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electrostatic potential maps, correlating with experimental dipole moments and reactivity .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Receptor binding assays : Use radiolabeled ligands (e.g., H-GABA for GABA receptor studies) to measure competitive displacement. IC values <10 μM suggest high affinity .
- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) with acetylcholinesterase or kinases quantify inhibition constants (). Adjust pH to 7.4 to mimic physiological conditions .
- Cell viability assays : MTT or resazurin-based tests in neuronal or cancer cell lines (e.g., SH-SY5Y, HeLa) assess cytotoxicity at 1–100 μM concentrations .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Enantiomer-specific activity : The (1S,2S) configuration enhances binding to chiral pockets in enzymes (e.g., monoamine oxidases) via complementary H-bonding and van der Waals interactions. In contrast, the (1R,2R) enantiomer may exhibit 10–100x lower potency due to steric clashes .
- Molecular dynamics (MD) simulations : Trajectories (50–100 ns) reveal stable docking poses in protein targets (e.g., β-adrenergic receptors). Free energy calculations (MM-PBSA) quantify enantiomer binding energy differences (>2 kcal/mol) .
Q. What strategies mitigate hygroscopicity and oxidative degradation during storage?
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves stability for >6 months at −20°C .
- Inert packaging : Store under argon in amber vials with desiccants (silica gel) to prevent hydrolysis of the amino alcohol moiety .
- Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS identify major degradants (e.g., oxidized cyclohexanone derivatives) .
Q. How can conflicting data on its biological activity across studies be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., known GABA agonists) and replicate experiments across ≥3 independent labs .
- Meta-analysis : Pool data from high-throughput screens (e.g., PubChem AID 743255) and apply multivariate regression to isolate confounding variables (e.g., cell line variability, solvent DMSO%) .
- Structure-activity relationship (SAR) : Compare analogs (e.g., cyclohexane vs. cyclopentane ring systems) to pinpoint structural determinants of activity .
Q. What computational tools predict its pharmacokinetic properties and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
